molecular formula C20H35NO11 B566047 (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one CAS No. 501665-88-9

(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one

Cat. No. B566047
CAS RN: 501665-88-9
M. Wt: 465.496
InChI Key: BSKMCHXCKWARJQ-SDDZOSIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one, also known as (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one, is a useful research compound. Its molecular formula is C20H35NO11 and its molecular weight is 465.496. The purity is usually 95%.
BenchChem offers high-quality (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies

Research on the solubility of complex saccharides and similar compounds in ethanol-water solutions indicates the importance of understanding the solubility characteristics for pharmaceutical and chemical engineering applications. For instance, studies have detailed the solubility behaviors of compounds like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures, which are relevant for the extraction and formulation processes in drug development (Gong et al., 2012).

Glycosidase Inhibition

Compounds structurally related to the queried molecule have been investigated for their glycosidase inhibitory activities, which is crucial for the development of therapeutic agents against diabetes, cancer, and viral infections. For example, the isolation and characterization of new pyrrolidine alkaloids from Broussonetia species have shown potential as glycosidase inhibitors, highlighting their significance in medicinal chemistry research (Tsukamoto et al., 2001).

Synthetic Methodologies

Advancements in the synthetic methodologies for polyhydroxylated amines and derivatives from compounds like (S)-pyroglutamic acid illustrate the ongoing efforts to develop more efficient and selective synthesis routes. These methodologies are fundamental for producing complex molecules that serve as key intermediates or active pharmaceutical ingredients (Ikota, 2014).

Density and Viscosity Studies

Understanding the physical properties, such as density and viscosity, of sugar alcohol aqueous solutions, including those related to polyhydroxylated compounds, is essential for various industrial and research applications. Such studies support the development of formulations and the optimization of reaction conditions (Zhu et al., 2010).

properties

IUPAC Name

(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10-,11-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKMCHXCKWARJQ-SDDZOSIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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